Functional Antagonism vs. Agonism in Platelet Activation
FLLRN demonstrates direct functional antagonism of PAR1, in contrast to the agonist activity of its parent hexapeptide SFLLRN. FLLRN inhibits platelet aggregation triggered by both SFLLRN and thrombin, whereas the inactive control peptide SALLRN shows no such inhibition [1].
FLLRN inhibits aggregation induced by SFLLRN and thrombin; SALLRN (inactive control) shows no effect
Supports PAR1 antagonist specificity; distinguishes blockade from activation
Washed human platelets; aggregation endpoint context
| Evidence Dimension | Inhibition of Platelet Aggregation (Washed Human Platelets) |
|---|---|
| Target Compound Data | Inhibits aggregation in response to both SFLLRN and thrombin |
| Comparator Or Baseline | SFLLRN (agonist, induces aggregation); SALLRN (inactive control, no effect on aggregation) |
| Quantified Difference | FLLRN inhibits; SALLRN does not inhibit. SFLLRN activates. |
| Conditions | Washed human platelets; aggregation assays |
Why This Matters
This validates FLLRN as a specific PAR1 antagonist peptide, essential for studies requiring blockade of the receptor rather than its activation, a distinction not achievable with SFLLRN or other agonist peptides.
- [1] Vassallo RR, Kieber-Emmons T, Cichowski K, Brass LF. Structure-function relationships in the activation of platelet thrombin receptors by receptor-derived peptides. J Biol Chem. 1992;267(9):6081-5. PMID: 1313429. View Source
